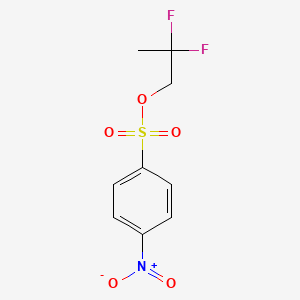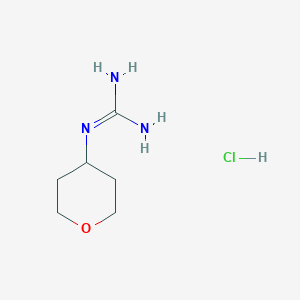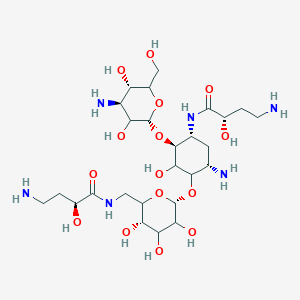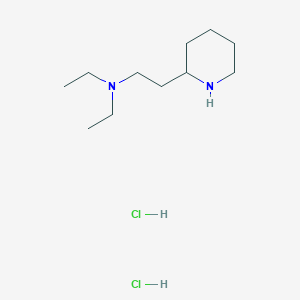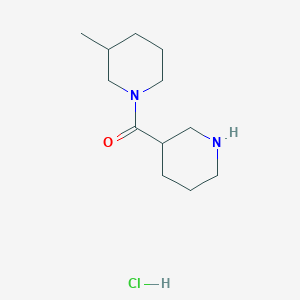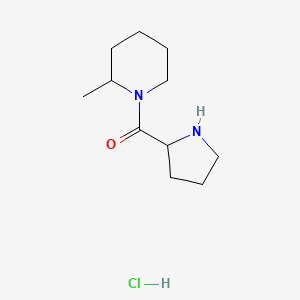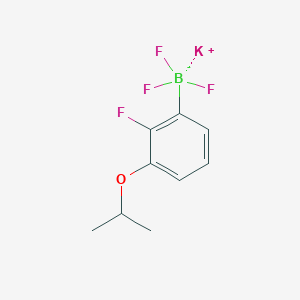
Trifluoroborate de potassium (2-fluoro-3-isopropoxyphényl)
Vue d'ensemble
Description
Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound used as a reagent in organic chemistry . It is often used for proteomics research .
Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate, are a special class of organoboron reagents that are often used in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .Physical And Chemical Properties Analysis
The molecular weight of Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is 260.08 g/mol. Unfortunately, the search results do not provide further details on its physical and chemical properties.Applications De Recherche Scientifique
Recherche en protéomique
“Trifluoroborate de potassium (2-fluoro-3-isopropoxyphényl)” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans diverses techniques protéomiques telles que l'identification des protéines, les études d'interaction protéine-protéine et l'exploration des modifications post-traductionnelles.
Réactions de couplage croisé
Les trifluoroborates de potassium, y compris “Trifluoroborate de potassium (2-fluoro-3-isopropoxyphényl)”, constituent une classe spéciale de réactifs organoborés qui offrent plusieurs avantages par rapport aux acides et esters boroniques correspondants . Ils sont stables à l'humidité et à l'air et sont remarquablement compatibles avec les conditions oxydantes fortes . Ces propriétés les rendent idéaux pour une utilisation dans les réactions de couplage croisé, un outil puissant dans la synthèse de molécules organiques complexes.
Époxydation des liaisons C=C
L'époxydation des liaisons C=C dans les alkyl- ou aryltrifluoroborates insaturés se déroule avec une conversion et une sélectivité complètes, évitant la dégradation de la fonctionnalité bore . Cela suggère que “Trifluoroborate de potassium (2-fluoro-3-isopropoxyphényl)” pourrait être utilisé dans la synthèse d'époxydes, qui sont des intermédiaires importants dans la synthèse d'une large gamme de composés organiques.
Réactions de formation de liaisons C–C
Les trifluoroborates sont des partenaires de couplage polyvalents et sont présents en tant que réactifs dans une vaste gamme de réactions de formation de liaisons C–C . Cela implique que “Trifluoroborate de potassium (2-fluoro-3-isopropoxyphényl)” pourrait être utilisé dans la formation de liaisons carbone-carbone, une étape fondamentale dans la synthèse de nombreux composés organiques.
Mécanisme D'action
Target of Action
Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound that is commonly used as a catalyst or reagent in organic synthesis . The primary targets of this compound are aryl halides, which are organic compounds containing a halogen atom attached to an aromatic ring .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling reactions, such as the Suzuki-Miyaura coupling and Stille coupling . In these reactions, the compound acts as a nucleophilic boronated coupling reagent, donating electrons to form new carbon-carbon bonds with the aryl halides .
Biochemical Pathways
The biochemical pathways affected by Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate are primarily those involved in the formation of carbon-carbon bonds. This is a fundamental process in organic synthesis, leading to the construction of complex organic molecules from simpler precursors .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules. This is a crucial step in many chemical reactions, including the production of pharmaceuticals, polymers, and other organic compounds .
Action Environment
The efficacy and stability of Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is typically stored at 4° C to maintain its stability . Additionally, the presence of a catalyst and the specific reaction conditions (such as temperature and solvent) can significantly impact the compound’s effectiveness in cross-coupling reactions .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate for lab experiments include its low cost, ease of synthesis, and its ability to catalyze various reactions. The limitations of using Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate for lab experiments include its limited solubility in non-polar solvents and its potential toxicity.
Orientations Futures
The potential future directions for Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate include further investigation into its potential applications in organic synthesis, medicinal chemistry, and drug delivery. Additionally, further research is needed to investigate the potential toxicity of Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate and to develop safer and more effective methods of synthesis and delivery. Furthermore, further research is needed to investigate the potential of Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate to be used in other applications, such as biocatalysis and nanotechnology.
Safety and Hazards
While specific safety and hazard information for Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Analyse Biochimique
Biochemical Properties
Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds . The nature of these interactions involves the activation of the boron atom, which then participates in the coupling reaction with organic halides . This process is crucial for the synthesis of complex organic molecules, making potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate an essential reagent in organic chemistry .
Cellular Effects
Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and behavior . Additionally, the compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins . The trifluoroborate group in the compound is particularly important for its reactivity, as it enhances the compound’s stability and reactivity in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate have been observed to change over time. The compound is relatively stable when stored at 4°C, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies . These effects include sustained changes in gene expression and cellular metabolism, which can persist even after the compound is removed from the culture medium .
Dosage Effects in Animal Models
The effects of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels . These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular environments .
Propriétés
IUPAC Name |
potassium;trifluoro-(2-fluoro-3-propan-2-yloxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF4O.K/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14;/h3-6H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFVKFZLJRBJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)OC(C)C)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718666 | |
| Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073468-36-6 | |
| Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1456545.png)
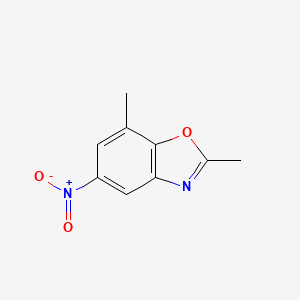

![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1456548.png)

